molecular formula C20H22FN3O2 B2481948 3-Cyclopropyl-6-{[1-(3-fluorobenzoyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2309187-05-9

3-Cyclopropyl-6-{[1-(3-fluorobenzoyl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2481948
CAS No.: 2309187-05-9
M. Wt: 355.413
InChI Key: QAFWLVJKFGEGSB-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-{[1-(3-fluorobenzoyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazine ring substituted with a cyclopropyl group and a piperidinyl methoxy group, which is further substituted with a fluorobenzoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-{[1-(3-fluorobenzoyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the cyclopropyl group, and the attachment of the piperidinyl methoxy group. Common synthetic routes may involve:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Cyclopropyl Group: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbenes.

    Attachment of the Piperidinyl Methoxy Group: This step may involve nucleophilic substitution reactions where the piperidinyl methoxy group is introduced using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-{[1-(3-fluorobenzoyl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperidinyl or fluorobenzoyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopropyl-6-{[1-(3-fluorobenzoyl)piperidin-4-yl]methoxy}pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-{[1-(3-fluorobenzoyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar pyridazine cores but different substituents.

    Piperidine Derivatives: Compounds featuring the piperidine ring with various functional groups.

    Fluorobenzoyl Derivatives: Compounds containing the fluorobenzoyl moiety with different core structures.

Uniqueness

3-Cyclopropyl-6-{[1-(3-fluorobenzoyl)piperidin-4-yl]methoxy}pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c21-17-3-1-2-16(12-17)20(25)24-10-8-14(9-11-24)13-26-19-7-6-18(22-23-19)15-4-5-15/h1-3,6-7,12,14-15H,4-5,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFWLVJKFGEGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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